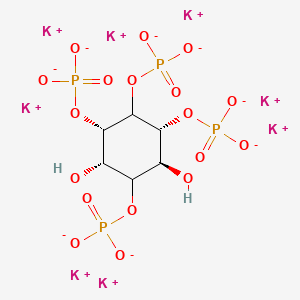
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of D-myo-Inositol-1,3,4,5-tetrakisphosphate and its analogs has been reported through various chemical strategies. Chung et al. (1998) described the synthesis of D- and L-myo-Inositol 1,2,4,5-tetrakisphosphate, which are analogues of D-myo-Inositol 1,4,5-trisphosphate, a calcium mobilizing second messenger, indicating the chemical versatility and the interest in synthesizing different inositol phosphates for biological studies (Chung et al., 1998). Additionally, Mills et al. (2003) detailed a definitive synthesis of D-myo-inositol 1,4,5,6-tetrakisphosphate and its enantiomer, showcasing the synthetic approaches to accessing these complex molecules (Mills et al., 2003).
Molecular Structure Analysis
The molecular structure of D-myo-Inositol-1,3,4,5-tetrakisphosphate has been elucidated through various spectroscopic techniques, including NMR spectroscopy. Cerdán et al. (1986) provided a detailed NMR spectroscopic analysis of myo-inositol phosphates, including D-myo-Inositol-1,3,4,5-tetrakisphosphate, contributing to our understanding of its complex structure and the spatial arrangement of its phosphate groups (Cerdán et al., 1986).
Chemical Reactions and Properties
The chemical reactivity of D-myo-Inositol-1,3,4,5-tetrakisphosphate involves its phosphate groups, which can undergo various phosphorylation and dephosphorylation reactions, reflecting its role in cellular signaling pathways. Studies have shown the synthesis of analogs and derivatives, indicating the chemical modifications possible on the inositol ring and its phosphate groups to study their biological functions and interactions with proteins (Roemer et al., 1995).
Physical Properties Analysis
The physical properties of D-myo-Inositol-1,3,4,5-tetrakisphosphate, particularly its solubility, are influenced by its octapotassium salt form. This enhances its solubility in aqueous solutions, making it more amenable for biological assays and studies. The synthesis and study of its analogs further provide insights into the relationship between its structure and physical properties.
Chemical Properties Analysis
The chemical properties of D-myo-Inositol-1,3,4,5-tetrakisphosphate are central to its function as a signaling molecule. Its interactions with various enzymes, such as kinases and phosphatases, underline its role in modulating cellular signaling pathways. Guedat et al. (1997) investigated the inframolecular acid-base properties of D-myo-Inositol 1,3,4,5-tetrakisphosphate, highlighting its chemical behavior in biological systems (Guedat et al., 1997).
科学的研究の応用
Second Messenger in Signal Transduction : D-myo-Inositol 1,3,4,5-tetrakisphosphate is suggested to be a second messenger in cellular signal transduction, especially following muscarinic receptor stimulation in rat cerebral cortical slices (Batty, Nahorski, & Irvine, 1985).
Synthesis from Inositol Phosphates : It can be synthesized from myo-inositol 1,4,5-trisphosphate in rat brain homogenates, indicating its role in complex biochemical pathways (Stephens, Hawkins, Barker, & Downes, 1988).
Stereoselective Synthesis for Research : Stereoselective synthesis from deoxy myo inositol precursors has been investigated, which is crucial for research purposes (Dubreuil et al., 1999).
Study of Enantiomers : Enantiomers of D-myo-Inositol 1,3,4,5-tetrakisphosphate have been synthesized to assist in the elucidation of its mechanism of action in signal transduction (Horne & Potter, 2001).
Intramolecular Acid-Base Properties : Research on the protonation processes of individual phosphate groups in D-myo-Inositol 1,3,4,5-tetrakisphosphate has been conducted to understand its chemical behavior (Guédat et al., 1997).
Biological Activity and pH-Dependent Properties : D-6-Deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, a mimic of D-myo-Inositol 1,3,4,5-tetrakisphosphate, has been studied for its biological activity and pH-dependent conformational properties, emphasizing the importance of the 6-OH group in its function (Horne et al., 2004).
特性
IUPAC Name |
octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWTQSZUMYYND-QAVKKEKOSA-F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K8O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

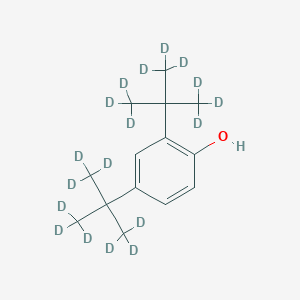
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
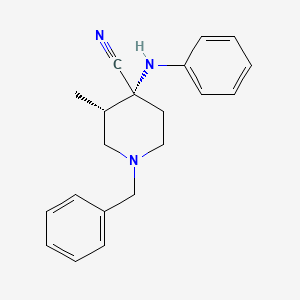

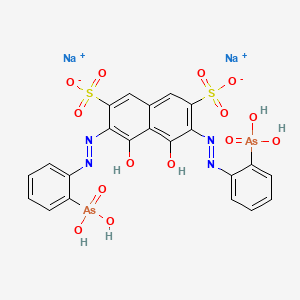
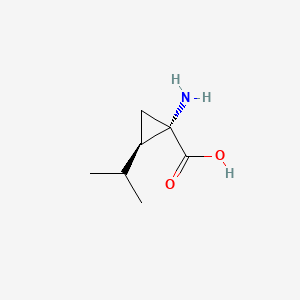
![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)
![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)

